

Physical Properties of Fluorinated Phenyl Formamides: A Technical Guide

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Compound of Interest

Compound Name: *N*-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide

CAS No.: 1844922-78-6

Cat. No.: B2387701

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Part 1: Executive Summary

The incorporation of fluorine into *N*-phenylformamides (formanilides) is a critical strategy in medicinal chemistry, serving not merely as a metabolic block but as a precise lever for modulating molecular conformation. Unlike aliphatic amides, fluorinated phenyl formamides exhibit a unique and sensitive *E/Z* (cis/trans) conformational equilibrium.

This guide dissects the physical properties of these systems, focusing on how fluorine substitution patterns (ortho, meta, para) dictate rotational energy barriers (

), lipophilicity (

), and solid-state packing. Understanding these properties is essential for designing bioisosteres that maintain binding affinity while optimizing membrane permeability.

Part 2: Structural Dynamics & The Fluorine Effect

The defining physical property of fluorinated phenyl formamides is the restricted rotation around the C(carbonyl)–N bond. This bond possesses partial double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl group.

The *E/Z* Conformational Equilibrium

In solution, these molecules exist as a mixture of two conformers:

- Z-Isomer (Trans): The phenyl ring is anti to the carbonyl oxygen. (Sterically favored in unsubstituted systems).
- E-Isomer (Cis): The phenyl ring is syn to the carbonyl oxygen.

While the Z-isomer typically dominates (>80%) in unsubstituted formamide due to steric repulsion between the phenyl ring and the carbonyl oxygen, fluorine substitution dramatically alters this landscape.

The "Ortho" Effect

Substitution at the ortho position (2-fluoro) introduces a competing intramolecular interaction. The highly electronegative fluorine atom can accept a hydrogen bond from the amide proton (N-H...F).

- Mechanism: This interaction is geometrically accessible only in the E-isomer (where the N-H bond points away from the carbonyl and towards the phenyl ring substituents).
- Result: Ortho-fluorination shifts the equilibrium significantly toward the E-isomer, often increasing its population to 30–50% depending on solvent polarity.

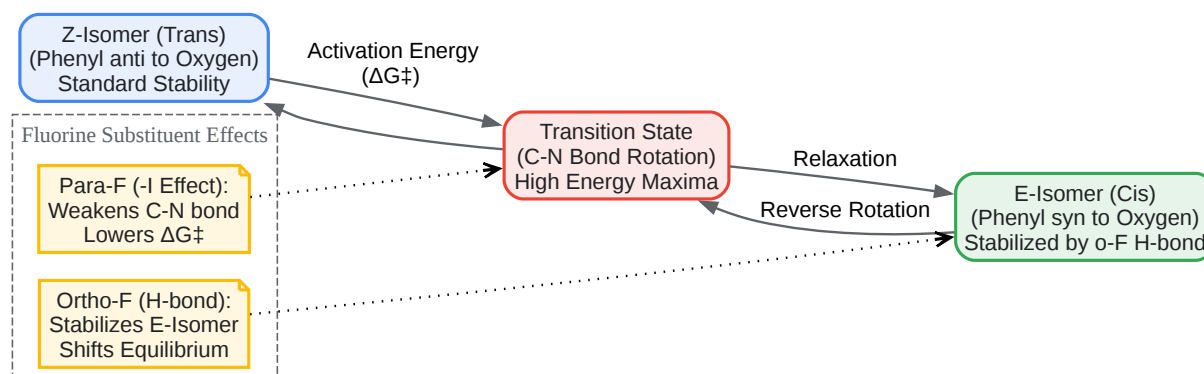
The "Para" Electronic Effect

Substitution at the para position (4-fluoro) exerts a strong electron-withdrawing effect (-I, -R) on the phenyl ring.

- Mechanism: By pulling electron density away from the nitrogen, the para-fluorine destabilizes the zwitterionic resonance structure that gives the C-N bond its double-bond character.
- Result: This lowers the rotational energy barrier (), facilitating faster interconversion between isomers compared to the non-fluorinated parent.

Visualization of Conformational Dynamics

The following diagram illustrates the resonance contributions and the transition state involved in the rotation.



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Caption: Figure 1. Thermodynamic cycle of formamide isomerization highlighting how fluorine positioning modulates transition state energy and ground state stability.

Part 3: Physicochemical Profile

Lipophilicity (LogP) and Solubility

Fluorination generally increases lipophilicity, but the vector of the dipole moment is critical.

- **LogP Trends:** N-(4-fluorophenyl)formamide exhibits a higher LogP (approx. 1.2) than formanilide (approx. 1.0) due to the hydrophobicity of the C-F bond.
- **Membrane Permeability:** The increased lipophilicity usually correlates with better passive membrane transport. However, the ortho-isomer often shows anomalously high permeability because the intramolecular H-bond (N-H...F) "hides" the polar donor, effectively reducing the molecule's polar surface area (PSA).

Solid-State Architecture

In the crystalline state, these molecules form extensive hydrogen-bonding networks.

- **Primary Interaction:** Intermolecular N-H...O=C hydrogen bonds form infinite chains or dimers.

- Fluorine Contacts: C-H...F interactions often dictate the packing geometry. For N-(4-fluorophenyl)formamide, the crystal structure reveals planar sheets stacked via

-

interactions, with fluorine atoms participating in weak contacts that stabilize the lattice, contributing to a melting point of 66–70 °C [1].

Part 4: Experimental Protocol (Self-Validating) Determination of Rotational Barriers via Variable Temperature (VT) NMR

To accurately quantify the rotational barrier (

) and E/Z ratio, a dynamic NMR study is required. This protocol ensures self-validation by using coalescence temperature (

) analysis.

Objective: Calculate the free energy of activation for C-N bond rotation.

Materials

- Analyte: Fluorinated phenyl formamide (>98% purity).
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-
) for high boiling point; Deuterated Chloroform (CDCl
) for non-polar baseline.
- Instrument: 500 MHz NMR Spectrometer with variable temperature probe.

Workflow

- Sample Preparation: Dissolve 10 mg of analyte in 0.6 mL of solvent. Ensure the sample is free of paramagnetic impurities (filter through Celite if necessary).
- Low-Temperature Acquisition (Reference):

- Cool probe to 253 K (-20 °C).

- Acquire

¹H NMR.^{[1][2][3]}

- Validation Check: You should observe two distinct sets of signals for the formyl proton (-CHO). The major peak (usually Z) and minor peak (E) should be sharp and separated. Integration yields the slow-exchange equilibrium constant (

).

- Stepwise Heating:

- Increase temperature in 10 K increments.

- Observe the formyl proton signals.^{[1][2]} As the exchange rate () increases, peaks will broaden and move toward each other.

- Coalescence Point (

):

- Identify the exact temperature where the two formyl peaks merge into a single flat-topped peak. This is

.

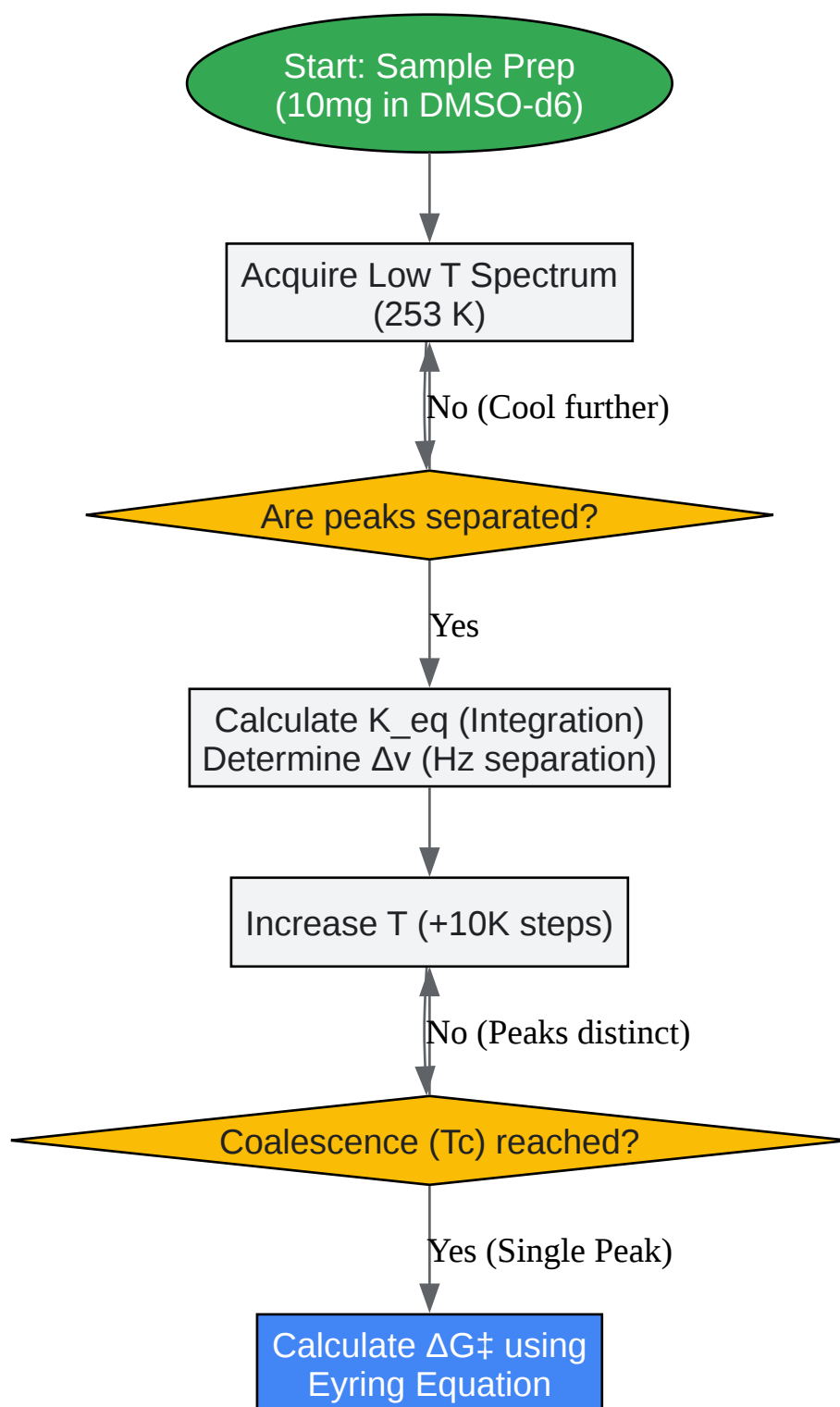
- Validation Check: Above

, the signal should sharpen into a single Lorentzian line (fast exchange).

- Calculation: Use the Eyring equation approximation at coalescence:

Where

is the frequency separation (Hz) of the signals at the slow-exchange limit (from step 2).



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Caption: Figure 2. Logic flow for determining rotational barriers using VT-NMR.

Part 5: Data Summary

The following table summarizes the comparative physical properties of key fluorinated isomers relative to the unsubstituted parent.

Property	Unsubstituted Formanilide	4-Fluoro-Formanilide (Para)	2-Fluoro-Formanilide (Ortho)
CAS Number	103-70-8	459-25-6	366-28-9
Melting Point	46–48 °C	66–70 °C	55–58 °C
LogP (Exp)	1.15	~1.35	~1.28
Dominant Isomer	Z (Trans)	Z (Trans)	Mixed (E population increases)
Rotational Barrier	~18 kcal/mol	~16–17 kcal/mol	~19 kcal/mol (Stabilized GS)
Electronic Effect	Reference	Inductive w/d (-I)	H-bond Stabilization

Note: Rotational barriers are solvent-dependent.[2] Values represent approximate ranges in polar aprotic solvents.

References

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